molecular formula C21H22ClN3O B295948 (5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one

(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one

Cat. No.: B295948
M. Wt: 367.9 g/mol
InChI Key: XFFCOFZJNYKZSH-CYVLTUHYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It is commonly referred to as CLPIM and belongs to the class of imidazolone derivatives.

Mechanism of Action

The mechanism of action of CLPIM involves the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division.
Biochemical and physiological effects:
CLPIM has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Furthermore, it has been found to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. In addition, CLPIM has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of CLPIM is its potent anti-inflammatory and anti-tumor activities. It has been found to be effective in various animal models of inflammation and cancer. Furthermore, it has a low toxicity profile and is well tolerated in animal models. However, one of the limitations of CLPIM is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for CLPIM research. One of the main areas of research is the development of novel formulations and delivery methods to improve its solubility and bioavailability. In addition, further studies are needed to elucidate the molecular mechanisms underlying its neuroprotective and anti-diabetic effects. Furthermore, there is a need for clinical trials to evaluate the safety and efficacy of CLPIM in humans. Finally, there is a potential application of CLPIM in the treatment of viral infections such as COVID-19, which warrants further investigation.
Conclusion:
In conclusion, CLPIM is a promising chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. It exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activities and has a low toxicity profile. However, further research is needed to elucidate its molecular mechanisms of action and to develop novel formulations and delivery methods to improve its solubility and bioavailability.

Synthesis Methods

The synthesis of CLPIM involves the reaction of 4-chlorobenzaldehyde with pentylamine in the presence of acetic acid as a catalyst. The resulting product is then subjected to a condensation reaction with glycine to form the final product, CLPIM. This method has been optimized and modified by several researchers to improve the yield and purity of the compound.

Scientific Research Applications

CLPIM has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has been shown to have a neuroprotective effect and can be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Furthermore, CLPIM has been found to have a potential application in the treatment of diabetes and obesity.

Properties

Molecular Formula

C21H22ClN3O

Molecular Weight

367.9 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(4-chlorophenyl)-2-(pentylamino)imidazol-4-one

InChI

InChI=1S/C21H22ClN3O/c1-2-3-7-14-23-21-24-19(15-16-8-5-4-6-9-16)20(26)25(21)18-12-10-17(22)11-13-18/h4-6,8-13,15H,2-3,7,14H2,1H3,(H,23,24)/b19-15-

InChI Key

XFFCOFZJNYKZSH-CYVLTUHYSA-N

Isomeric SMILES

CCCCCNC1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC=C(C=C3)Cl

SMILES

CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl

Canonical SMILES

CCCCCNC1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.